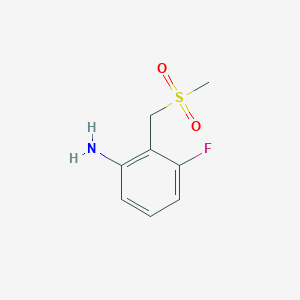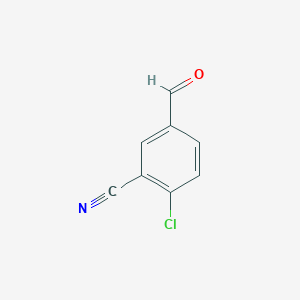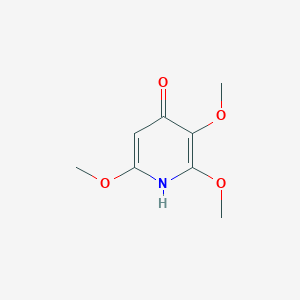
3-Fluoro-2-(methanesulfonylmethyl)aniline
Descripción general
Descripción
3-Fluoro-2-(methanesulfonylmethyl)aniline is a chemical compound with the CAS Number: 1339571-94-6 . It has a molecular weight of 203.24 . This compound belongs to the class of organic compounds known as aminotoluenes, which are organic aromatic compounds containing a benzene that carries a single methyl group and one amino group .
Molecular Structure Analysis
The IUPAC name for this compound is 3-fluoro-2-[(methylsulfonyl)methyl]aniline . The InChI code for this compound is 1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis
3-Fluoro-2-(methanesulfonylmethyl)aniline is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthetic Methodologies
One significant application of compounds structurally related to 3-Fluoro-2-(methanesulfonylmethyl)aniline is in the field of synthetic chemistry. For example, the palladium- and nickel-catalyzed amination of aryl fluorosulfonates with aromatic and alkyl amines is a notable reaction. This process facilitates the formation of new C–N bonds, showcasing the potential of using sulfonate esters in commercial amination reactions (Hanley et al., 2016). Similarly, the electrochemical synthesis of self-doped polyaniline in fluorosulfonic acid/acetonitrile solution demonstrates the utility of sulfonated anilines in conducting polymer formation (Şahin et al., 2002).
Material Science
In material science, the electropolymerization and in situ sulfonation of aniline showcases the synthesis of polymers with tailored properties, such as conductivity and solubility, which are crucial for various applications (Şahin et al., 2002). Additionally, the palladium-catalyzed arylation of fluoroalkylamines represents a method to synthesize fluorinated anilines, highlighting the importance of fluorine atoms in modifying the physical and chemical properties of organic molecules (Brusoe et al., 2015).
Theoretical Studies
Theoretical structural analysis provides insights into the electronic and structural properties of aniline derivatives, facilitating the design of new materials and molecules with desired functionalities. For instance, the study of 3-chloro-4-fluoro-aniline through computational methods highlights the potential of computational chemistry in predicting the properties of complex molecules (Aziz et al., 2018).
Safety and Hazards
This compound is considered hazardous. It has been associated with various hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propiedades
IUPAC Name |
3-fluoro-2-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-7(9)3-2-4-8(6)10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKETVCKJAAJWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=C(C=CC=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(methanesulfonylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1456019.png)
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1456020.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate](/img/structure/B1456021.png)




![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)


![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)
